N'-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N-(1,2-oxazol-3-yl)ethanediamide
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Overview
Description
N'-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N-(1,2-oxazol-3-yl)ethanediamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and an isoxazole ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N-(1,2-oxazol-3-yl)ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:
Formation of the Benzo[d][1,3]dioxole Intermediate: This step involves the reaction of a 5-bromo-benzo[d][1,3]dioxole with a suitable base such as cesium carbonate (Cs2CO3) in the presence of a palladium catalyst (PdCl2) and a ligand like xantphos in a solvent such as 1,4-dioxane at elevated temperatures (130°C).
Preparation of the Isoxazole Intermediate: The isoxazole ring can be synthesized by reacting ethyl bromoacetate with sodium hydride (NaH) in dimethylformamide (DMF) at 50°C for 2 hours.
Industrial Production Methods
Industrial production of this compound may involve scaling up the above synthetic routes with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
N'-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N-(1,2-oxazol-3-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The isoxazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The benzo[d][1,3]dioxole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like nitrating agents (HNO3/H2SO4) or halogenating agents (Br2/FeBr3).
Major Products
Oxidation: Formation of aldehydes or ketones from the hydroxypropyl group.
Reduction: Formation of amine derivatives from the isoxazole ring.
Substitution: Introduction of nitro, halogen, or other substituents on the benzo[d][1,3]dioxole ring.
Scientific Research Applications
N'-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N-(1,2-oxazol-3-yl)ethanediamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N'-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N-(1,2-oxazol-3-yl)ethanediamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzo[d][1,3]dioxole moiety and exhibit similar anticancer properties.
3-N-benzo[1,2,5]oxadiazole: Another compound with a similar structure and mechanism of action.
3-N-2-methylquinoline: Shares structural similarities and has been studied for its anticancer activity.
Uniqueness
N'-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N-(1,2-oxazol-3-yl)ethanediamide is unique due to its combination of the benzo[d][1,3]dioxole moiety, hydroxypropyl group, and isoxazole ring, which confer distinct chemical and biological properties. Its ability to induce apoptosis and cell cycle arrest in cancer cells makes it a promising candidate for further research and development in cancer therapy .
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O6/c19-10(9-1-2-11-12(7-9)23-8-22-11)3-5-16-14(20)15(21)17-13-4-6-24-18-13/h1-2,4,6-7,10,19H,3,5,8H2,(H,16,20)(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIIJFVCGBRPCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C(=O)NC3=NOC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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